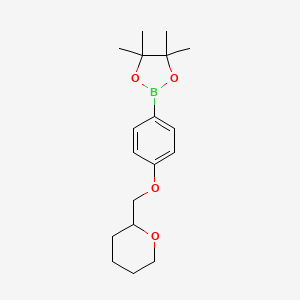
4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with an oxan-2-ylmethoxy group.
准备方法
The synthesis of 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable diol, such as pinacol. The reaction conditions often include the use of solvents like hexane or petroleum ether and may require heating to facilitate the formation of the boronic ester . Industrial production methods may involve optimized routes to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and substituted phenyl derivatives .
科学研究应用
4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates with biaryl structures.
Material Science: It is employed in the preparation of polymers and materials with specific electronic properties, such as OLEDs (organic light-emitting diodes).
Biological Research: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transmetalation step in the coupling reaction. This leads to the formation of a new carbon-carbon bond between the aryl or vinyl halide and the boronic ester . The molecular targets and pathways involved include the palladium catalyst and the base used in the reaction .
相似化合物的比较
Similar compounds to 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane include other boronic esters such as:
- 4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
- 1,2-Diphenyl-1,2-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene
These compounds share the dioxaborolane ring structure but differ in their substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific substituent, which can impart distinct electronic and steric properties, making it suitable for particular synthetic and research applications .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxan-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO4/c1-17(2)18(3,4)23-19(22-17)14-8-10-15(11-9-14)21-13-16-7-5-6-12-20-16/h8-11,16H,5-7,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXRPRMFCGDANY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
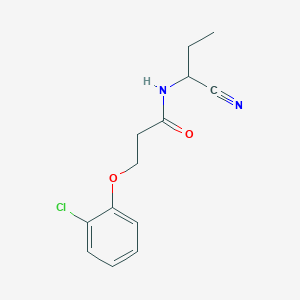
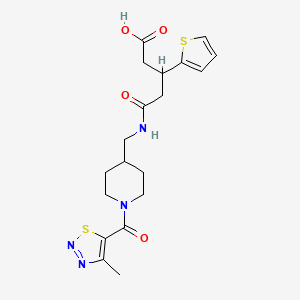
![ethyl 4-{[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2382603.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone](/img/structure/B2382604.png)
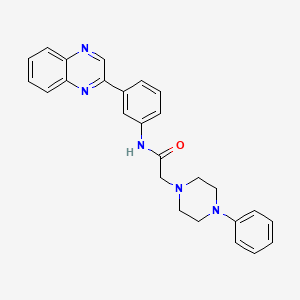
![3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride](/img/structure/B2382609.png)
![2-(5-chlorothiophen-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2382611.png)
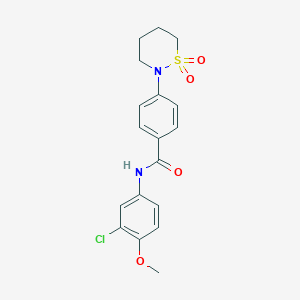
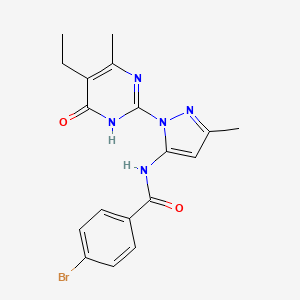
![6-(3-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382614.png)

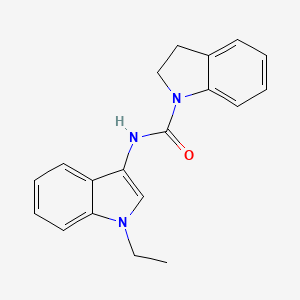
![3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate](/img/structure/B2382617.png)
![N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide](/img/structure/B2382619.png)
